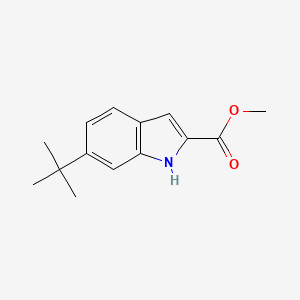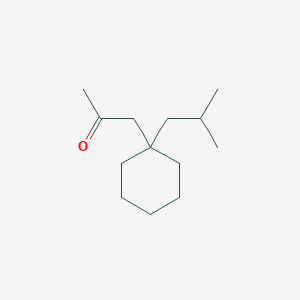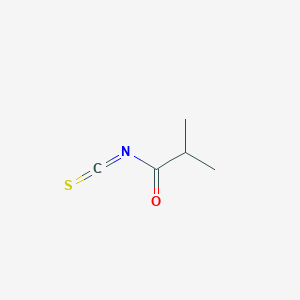![molecular formula C21H21N3O4 B2495557 N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898435-61-5](/img/structure/B2495557.png)
N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex molecules often involves multistep reactions, starting from simpler precursors. For example, a study details the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 in moderate to good yields. This process showcases the intricate steps and conditions necessary to construct complex heterocyclic compounds (Porashar et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, 4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one was isolated and its structure was elucidated using UV, IR, HRESIMS, and 1D and 2D-NMR spectroscopy, highlighting the diverse analytical methods required to determine complex molecular structures (Tanjung et al., 2017).
Chemical Reactions and Properties
Complex organic molecules like N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide often exhibit unique reactivity patterns due to their structural features. For example, the oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid yields 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones, demonstrating specific chemical transformations these compounds can undergo (Medvedeva et al., 2022).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. For instance, polymorphic modifications of similar compounds can reveal insights into their diuretic properties and potential as hypertension remedies, affecting their solubility and bioavailability (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for forming derivatives, are essential for applications in synthesis and material science. The transformation of certain pyrroloquinoline oximes in polyphosphoric acid to their corresponding derivatives illustrates the compound's chemical versatility and potential for generating novel structures with unique properties (Tolkunov et al., 2004).
科学的研究の応用
Polymorphic Modifications
The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a variant closely related to the queried chemical, exhibits strong diuretic properties, suggesting potential applications in hypertension treatment. Two polymorphic modifications of this compound have been identified, differing in crystal packing and organization levels, which may influence its bioavailability and efficacy (Shishkina et al., 2018).
Antiplasmodial and Antifungal Activity
A study on the synthesis of functionalized aminoquinolines, including variants structurally similar to the queried compound, reported moderate micromolar potency against a chloroquine-sensitive strain of Plasmodium falciparum. This suggests potential applications in malaria treatment. Some derivatives also demonstrated antifungal activity against Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).
GABAA/Benzodiazepine Receptor Activity
Imidazo[1,5-a]quinoxaline amides and carbamates, structurally related to the compound of interest, have been shown to bind with high affinity to the GABAA/benzodiazepine receptor. These compounds demonstrate a wide range of intrinsic efficacies, which could indicate potential for development into therapeutic agents acting through these receptors (Tenbrink et al., 1994).
Anticancer Activity
Research into novel synthetic makaluvamine analogues, which share a quinoline core with the queried compound, revealed that these compounds exhibit potent in vitro and in vivo anticancer activity. The most effective compound in this study induced apoptosis and inhibited cell growth in breast cancer cell lines, suggesting a potential pathway for the development of new anticancer agents (Wang et al., 2009).
Oxidative Stress Imaging
A mononuclear Mn(II) complex with a ligand containing redox-active quinol subunits, related to the chemical structure of interest, was found to substantially improve the relaxivity response to H2O2. This suggests potential applications in noninvasively monitoring oxidative stress in vivo, which is crucial for diagnosing and treating a variety of health disorders (Yu et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-17-4-2-3-13(9-17)12-22-20(26)21(27)23-16-10-14-5-6-18(25)24-8-7-15(11-16)19(14)24/h2-4,9-11H,5-8,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGBNYITNLTJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)

![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)
![methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)
![Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2495480.png)
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495482.png)

![[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2495487.png)



